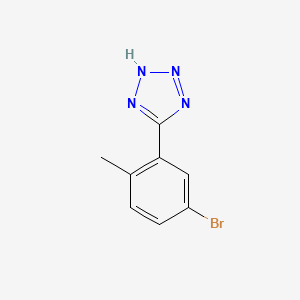

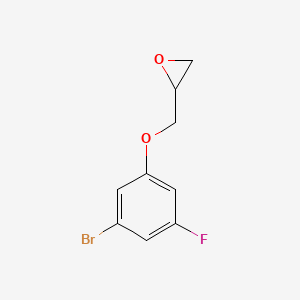

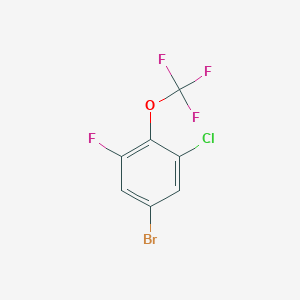

![molecular formula C10H12ClN3O B1380063 [4-(3-Metil-1,2,4-oxadiazol-5-il)fenil]metanamina clorhidrato CAS No. 1461713-84-7](/img/structure/B1380063.png)

[4-(3-Metil-1,2,4-oxadiazol-5-il)fenil]metanamina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Aplicaciones Científicas De Investigación

Actividad antitripanosomal

La parte 1,2,4-oxadiazol se ha estudiado por su posible modo de acción contra la cruzaína, una proteasa de cisteína de Trypanosoma cruzi. Esto sugiere que los compuestos con esta parte, como "[4-(3-Metil-1,2,4-oxadiazol-5-il)fenil]metanamina clorhidrato", podrían explorarse para su actividad antitripanosomal a través del acoplamiento molecular y la posterior evaluación de la citotoxicidad .

Propiedades anticancerígenas

Los derivados de 1,3,4-oxadiazol han mostrado una citotoxicidad prometedora contra varias líneas celulares cancerosas. Aunque el compuesto específico en cuestión es un derivado de 1,2,4-oxadiazol, también puede poseer propiedades anticancerígenas que podrían investigarse más a fondo .

Unión al receptor σ

Los derivados de 1,2,4-oxadiazol se han evaluado por su afinidad de unión a los receptores σ. Estos receptores están involucrados en varios procesos biológicos y enfermedades. El compuesto en cuestión podría potencialmente evaluarse por su afinidad y selectividad a los receptores σ .

Estabilidad del fármaco

El heterociclo 1,2,4-oxadiazol es conocido por su estabilidad hidrolítica y metabólica en comparación con las amidas. Esta propiedad lo convierte en un importante farmacóforo para crear nuevas moléculas de fármacos con perfiles de estabilidad mejorados .

Estudios de síntesis y acoplamiento

Los compuestos con la parte 1,2,4-oxadiazol se han sintetizado y confirmado estructuralmente mediante diversos métodos analíticos. También han sido objeto de estudios de acoplamiento para predecir su interacción con los objetivos biológicos. Esto sugiere posibles aplicaciones en el diseño y desarrollo de fármacos para "this compound" .

Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BioInterface Research - 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole… BMC Chemistry - Synthesis, biological evaluation and docking studies of 1,2,4…

Mecanismo De Acción

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are generally influenced by their chemical structure .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antiviral, and anti-leishmanial activities .

Action Environment

The action of 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the biological system in which they are acting .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

Substitution Reactions: The phenyl group is introduced through substitution reactions, often using halogenated benzene derivatives.

Amination: The methanamine group is introduced via amination reactions, where the oxadiazole derivative is reacted with an amine source.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, leading to various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents,

Propiedades

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAYLCFATQZTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-84-7 |

Source

|

| Record name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

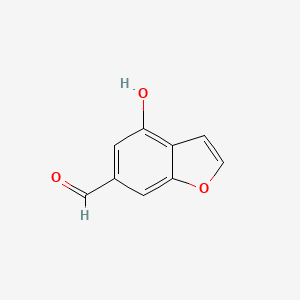

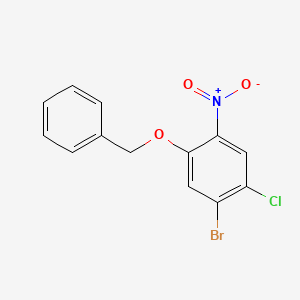

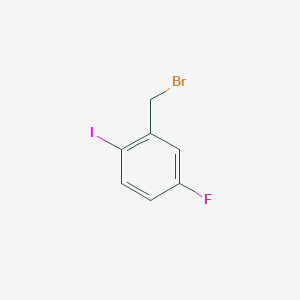

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

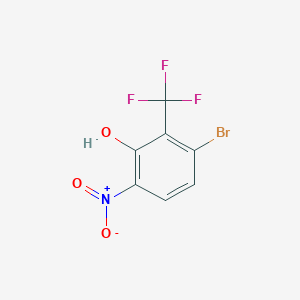

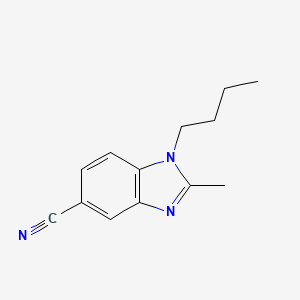

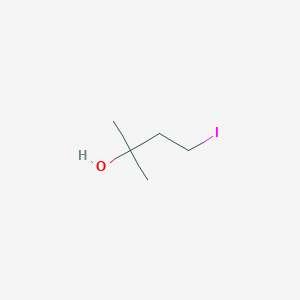

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)

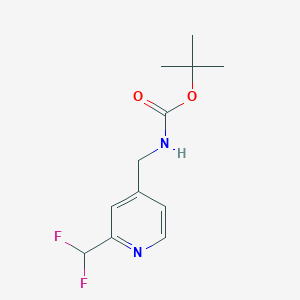

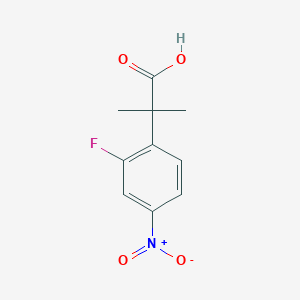

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)